A2AR-agonist-1

Dual-action pharmacology A2A adenosine receptor ENT1 inhibition

A2AR-agonist-1 (N-(2-(1H-Indol-3-yl)ethyl)adenosine; also known as JMF is a small-molecule dual-action compound that functions both as an agonist of the adenosine A2A receptor (A2AR) and as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1). Its molecular formula is C20H22N6O4 with a molecular weight of 410.43 g/mol.

Molecular Formula C20H22N6O4
Molecular Weight 410.4 g/mol
CAS No. 41552-95-8
Cat. No. B1664731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA2AR-agonist-1
CAS41552-95-8
SynonymsA2AR agonist-1, JMF 1907, JMF1907, JMF-1907
Molecular FormulaC20H22N6O4
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O
InChIInChI=1S/C20H22N6O4/c27-8-14-16(28)17(29)20(30-14)26-10-25-15-18(23-9-24-19(15)26)21-6-5-11-7-22-13-4-2-1-3-12(11)13/h1-4,7,9-10,14,16-17,20,22,27-29H,5-6,8H2,(H,21,23,24)/t14-,16-,17-,20-/m1/s1
InChIKeyQGCNEMXXKWZPHR-WVSUBDOOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A2AR-agonist-1 (CAS 41552-95-8): Procurement-Ready Adenosine A2A Receptor Agonist for Neuroprotection and Immunology Research


A2AR-agonist-1 (N-(2-(1H-Indol-3-yl)ethyl)adenosine; also known as JMF 1907) is a small-molecule dual-action compound that functions both as an agonist of the adenosine A2A receptor (A2AR) and as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1) [1]. Its molecular formula is C20H22N6O4 with a molecular weight of 410.43 g/mol [2]. The compound is derived from an adenosine structural scaffold featuring an N6-(2-indol-3-yl)ethyl substitution on the purine ring . As a rationally designed multiple ligand (DML), A2AR-agonist-1 was developed to synergistically target both receptor activation and extracellular adenosine elevation, distinguishing it pharmacologically from conventional adenosine A2A receptor agonists that act solely through direct receptor engagement [1].

Why A2AR-agonist-1 Cannot Be Replaced by Conventional Adenosine A2A Receptor Agonists: The Critical Role of Dual-Target Pharmacology


Generic substitution of A2AR-agonist-1 with conventional A2AR-selective agonists such as CGS 21680 or NECA fails to replicate its dual-action pharmacological profile [1]. A2AR-agonist-1 was rationally designed as a designed multiple ligand (DML) that simultaneously activates the A2A adenosine receptor and inhibits the equilibrative nucleoside transporter 1 (ENT1) [2]. This dual mechanism creates a synergistic effect: direct A2AR agonism is amplified by ENT1 inhibition, which reduces cellular adenosine reuptake and elevates extracellular adenosine concentrations, thereby providing sustained endogenous receptor activation [3]. In contrast, standard A2AR agonists lack ENT1 inhibitory activity and rely exclusively on direct receptor binding, which does not replicate the dual-pharmacophore design strategy underpinning this compound's intended application profile [4]. Furthermore, the patent literature explicitly notes that extremely strong A2AR binding affinity—characteristic of many conventional agonists—may confer undesirable immunosuppressant effects, making moderate-affinity dual-action compounds pharmacologically distinct and non-interchangeable with high-affinity single-target alternatives [5].

A2AR-agonist-1 Quantitative Differentiation Evidence: Comparator-Based Performance Analysis for Scientific Selection


Dual-Target Pharmacology: A2AR-agonist-1 Exhibits Concurrent A2AR Agonism and ENT1 Inhibition Unlike Single-Mechanism A2AR Agonists

A2AR-agonist-1 demonstrates measurable dual-target engagement at both the human A2A adenosine receptor (Ki = 4.39 μM) and the guinea pig ENT1 transporter (Ki = 3.47 μM) in radioligand binding assays [1]. This dual-action profile contrasts with conventional A2AR agonists such as CGS 21680 (Ki = 27 nM for A2AR, no reported ENT1 activity), NECA (Ki = 20 nM for A2AR, no reported ENT1 activity), and Regadenoson (Ki ≈ 1.3 μM for A2AR, no reported ENT1 activity), which function exclusively through direct receptor agonism [2]. The dual-target engagement of A2AR-agonist-1 was achieved through rational dual-pharmacophore modeling, which combined structural elements for A2AR binding with modifications enabling ENT1 interaction, a design strategy not present in single-target adenosine analogs [3].

Dual-action pharmacology A2A adenosine receptor ENT1 inhibition Neuroprotection

ENT1 Inhibition Potency: A2AR-agonist-1 Demonstrates Comparable ENT1 Affinity to Its A2AR Affinity, Supporting Balanced Dual-Target Engagement

A2AR-agonist-1 exhibits a Ki of 3.47 μM for the equilibrative nucleoside transporter 1 (ENT1) in guinea pig transporter assays, a value that is numerically comparable to its A2AR Ki of 4.39 μM, indicating balanced dual-target engagement at similar concentration ranges [1]. This balanced affinity profile distinguishes A2AR-agonist-1 from other dual-action research compounds where one target may be engaged only at substantially higher concentrations. The compound decreased adenosine uptake by 80% in PC12 cells when used at a concentration of 61 μM, confirming functional ENT1 inhibitory activity in a cellular context . In a transgenic mouse model of Huntington's disease, administration of A2AR-agonist-1 at 20 mg/kg increased brain adenosine levels, demonstrating in vivo pharmacodynamic activity consistent with ENT1 inhibition [2]. In contrast, the standard A2AR agonist CGS 21680 (30 nM) has been reported to facilitate—rather than inhibit—adenosine uptake through a PKC-dependent mechanism in rat hippocampal preparations [3], highlighting a fundamental mechanistic divergence.

ENT1 inhibition Nucleoside transport Adenosine uptake Transporter pharmacology

In Vivo Efficacy in Huntington's Disease Model: A2AR-agonist-1 Rescues Motor Performance and Extends Survival

A2AR-agonist-1 demonstrates quantifiable in vivo efficacy in a transgenic mouse model of Huntington's disease (R6/2 mice), where administration at 0.11 mg/kg rescued motor performance deficits and significantly increased survival rates . This in vivo validation provides functional evidence that the dual-action pharmacology translates to measurable therapeutic benefit in a disease-relevant model. While direct head-to-head in vivo comparison data against other A2AR agonists in the same model is not available in the primary literature, the survival and motor rescue endpoints establish A2AR-agonist-1 as a validated research tool for investigating A2AR-ENT1 dual-targeting strategies in neurodegenerative disease models. The efficacy observed at a relatively low dose (0.11 mg/kg) supports the pharmacodynamic relevance of the dual-target mechanism, as ENT1 inhibition-mediated elevation of extracellular adenosine is hypothesized to synergize with direct A2AR agonism to enhance neuroprotective signaling [1].

Huntington's disease Motor function Survival In vivo efficacy Neurodegeneration

Moderate A2AR Affinity as a Deliberate Design Feature: Avoiding Immunosuppression Associated with High-Affinity A2AR Agonists

The patent literature for A2AR-agonist-1 and its congeners explicitly states that 'extremely strong binding affinity to A2AR may not be a desirable property for clinically useful therapeutic agents' due to the 'potent immunosuppressant effect of CGS [21680] as a consequence of A2AR signaling' [1]. A2AR-agonist-1 was therefore designed with moderate A2AR affinity (Ki = 4.39 μM) as a deliberate optimization strategy to retain dual-target activity while avoiding the immunosuppressive liabilities associated with high-affinity agonists such as CGS 21680 (Ki = 0.027 μM; ~163-fold higher affinity) and UK-432097 (pKi = 8.4, equivalent to Ki ≈ 4 nM; ~1,100-fold higher affinity) [2]. This design rationale positions A2AR-agonist-1 as a research tool for studying A2AR signaling without the confounding variable of potent immunosuppression that complicates interpretation of studies using high-affinity agonists.

Immunosuppression Affinity optimization Therapeutic index Drug design

A2AR-agonist-1: Recommended Research Application Scenarios Based on Validated Differential Evidence


Dual-Target Pharmacological Studies: Investigating Synergistic A2AR-ENT1 Signaling

A2AR-agonist-1 is uniquely suited for experiments designed to interrogate the functional consequences of simultaneous A2A receptor activation and ENT1 transporter inhibition [1]. Unlike single-mechanism A2AR agonists (CGS 21680, NECA, Regadenoson), which lack ENT1 inhibitory activity, A2AR-agonist-1 enables researchers to study how dual-target engagement modulates downstream signaling cascades, cAMP accumulation, and extracellular adenosine tone in a coordinated manner [2]. This application is particularly valuable for investigating the hypothesized synergy between direct receptor agonism and transporter blockade-mediated elevation of endogenous adenosine [3].

Neurodegenerative Disease Models Requiring Validated In Vivo Efficacy

A2AR-agonist-1 has demonstrated quantifiable in vivo efficacy in a transgenic mouse model of Huntington's disease (R6/2 mice), rescuing motor performance and increasing survival at a dose of 0.11 mg/kg [1]. Researchers studying Huntington's disease or related neurodegenerative conditions where adenosine signaling is implicated should prioritize this compound over untested A2AR agonists, as its in vivo validation provides a reproducible baseline for experimental design [2]. The compound's ability to increase brain adenosine levels in this model further supports its utility for studies examining the role of adenosine tone in neurodegeneration [3].

A2AR Signaling Studies Requiring Minimal Immunosuppressive Confounding

In research contexts where potent immunosuppression would confound experimental interpretation—such as neuroprotection studies that aim to isolate neuronal A2AR signaling from immune cell-mediated effects—A2AR-agonist-1 offers a distinct advantage over high-affinity A2AR agonists [1]. The patent literature explicitly identifies the potent immunosuppressant effects of CGS 21680 as a consequence of strong A2AR binding affinity and positions moderate-affinity dual-action compounds like A2AR-agonist-1 as alternative research tools [2]. Investigators studying A2AR-mediated neuroprotection or cardioprotection without the confounding variable of robust immunosuppression should select A2AR-agonist-1 for its deliberately optimized moderate-affinity profile [3].

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